Product packaging for 2-Aminobut-3-yn-1-ol hydrochloride(Cat. No.:CAS No. 1864058-21-8)

2-Aminobut-3-yn-1-ol hydrochloride

Cat. No.: B1379876
CAS No.: 1864058-21-8
M. Wt: 121.56 g/mol
InChI Key: RYXAXGYGXKDYOX-UHFFFAOYSA-N
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Description

2-Aminobut-3-yn-1-ol hydrochloride (CAS 39711-80-3) is an organic compound with the molecular formula C4H8ClNO and a molecular weight of 121.56 g/mol . It is offered with a typical purity of 97% for research applications . This compound belongs to the class of chiral amino alcohols, which are highly valued in organic synthesis as privileged scaffolds and key precursors to pharmaceuticals and natural products. The structure of this compound, featuring both an amine and an alcohol functional group along with a carbon-carbon triple bond, makes it a versatile chiral building block . The acetylene group is a reactive handle that can participate in various transformations, such as metal-catalyzed coupling reactions like the Sonogashira reaction, and cycloadditions, enabling researchers to construct more complex molecular architectures . This reactivity, combined with the presence of two functional groups that can serve as ligands for asymmetric catalysis or be incorporated into final targets, provides significant value in medicinal chemistry and drug discovery for the synthesis of compound libraries . This compound is for research use only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNO B1379876 2-Aminobut-3-yn-1-ol hydrochloride CAS No. 1864058-21-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobut-3-yn-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAXGYGXKDYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-21-8
Record name 2-aminobut-3-yn-1-ol hydrochloride
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Ii. Advanced Synthetic Methodologies for 2 Aminobut 3 Yn 1 Ol Hydrochloride

Stereoselective Synthesis of Enantiopure 2-Aminobut-3-yn-1-ol (B13294644) Hydrochloride

The synthesis of enantiopure 2-Aminobut-3-yn-1-ol hydrochloride is a significant challenge that has been addressed through several stereoselective strategies. These methods are essential as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. For the precursors of this compound, which are chiral amino alcohols, this technique remains highly relevant. vcu.edu The process typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods like crystallization due to their different physical properties.

Another powerful resolution technique is chromatography on a chiral stationary phase (CSP). nih.gov Racemic amino alcohol derivatives can be separated with high efficiency using High-Performance Liquid Chromatography (HPLC) with a suitable chiral column. nih.gov For instance, a Chiralpak® IA column has been successfully used for the preparative resolution of N-benzoylamino alcohols, yielding both enantiomers with over 99% enantiomeric excess (ee). nih.gov The choice of mobile phase, often a mixture of solvents like n-hexane, ethanol, and chloroform, is critical to achieving good separation. nih.gov

Table 1: Chiral Resolution Approaches for Amino Alcohols

Technique Description Advantages Key Considerations
Diastereomeric Salt Crystallization Reaction of the racemic amino alcohol with a chiral acid or base to form diastereomeric salts, which are then separated by fractional crystallization. Scalable, cost-effective for large quantities. Success is dependent on the formation of well-defined crystalline salts; can be labor-intensive.
Chiral HPLC Chromatographic separation of enantiomers using a column packed with a chiral stationary phase (CSP). High enantiomeric purity achievable (>99% ee); applicable to a wide range of compounds. nih.gov Higher cost, especially for large-scale separations; requires specialized equipment. nih.gov

| Enzymatic Kinetic Resolution | Use of an enzyme that selectively catalyzes a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. | High enantioselectivity, mild reaction conditions. | Limited by substrate scope of the enzyme; the maximum theoretical yield for the desired enantiomer is 50%. |

Asymmetric synthesis offers a more direct approach to obtaining enantiomerically pure propargylic amines, which are key structural motifs in 2-Aminobut-3-yn-1-ol. A prominent strategy involves the use of chiral auxiliaries. The Ellman auxiliary (tert-butanesulfinamide) is widely used for this purpose. nih.gov Condensation of an aldehyde with Ellman's chiral sulfinamide yields a chiral N-sulfinylimine. Subsequent nucleophilic addition of an ethynyl (B1212043) group, for example from (trimethylsilyl)ethynyllithium, to this imine proceeds with high diastereoselectivity to afford the desired N-sulfinyl propargylamine (B41283). nih.gov The chiral auxiliary can then be cleaved under acidic conditions to yield the free propargylamine. nih.gov

Another approach is the nucleophilic substitution of enantiopure propargylic alcohols. tandfonline.com This can be achieved with inversion of configuration, providing an enantiodivergent route to access both enantiomers of the target amine from a single enantiomer of the alcohol precursor. tandfonline.com

The development of enantioselective catalytic methods represents a highly efficient and atom-economical approach to chiral amino alcohols and propargylic amines. A notable example is the tandem iridium- and copper-catalyzed reductive alkynylation of amides. acs.orgnih.govnsf.gov This method uses an iridium catalyst for the partial reduction of a tertiary amide via hydrosilylation, followed by an enantioselective copper-catalyzed alkynylation to produce α-stereogenic tertiary propargylic amines with moderate to good levels of enantiocontrol. acs.orgnih.govnsf.gov

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is another powerful strategy for synthesizing chiral 1,2-amino alcohols. nih.gov This method has been successfully applied to the synthesis of several pharmaceutical agents with enantioselectivities often exceeding 99% ee. nih.gov Biocatalysis also presents a sustainable option, with multienzyme cascades being designed to convert simple starting materials like L-phenylalanine into enantiomerically pure aromatic 1,2-amino alcohols. nih.gov

Table 2: Comparison of Enantioselective Catalytic Methods

Catalytic System Substrate Product Enantioselectivity (ee)
Ir/Cu Tandem Catalysis acs.orgnsf.gov Tertiary Amides α-Stereogenic Propargylic Amines Moderate to Good
Ru-catalyzed ATH nih.gov Unprotected α-Ketoamines Chiral 1,2-Amino Alcohols >99%

Convergent and Divergent Synthesis Strategies

Convergent and divergent strategies are employed to build the molecular framework of this compound efficiently.

A common convergent approach involves the use of bifunctional building blocks like halogenated alkynols. 4-chlorobut-2-yn-1-ol is a commercially available and versatile intermediate for this purpose. nih.govsigmaaldrich.comlookchem.com The synthesis strategy involves a nucleophilic substitution reaction at the carbon bearing the chlorine atom.

The reaction of 4-chlorobut-2-yn-1-ol with a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, leads to the formation of the corresponding aminoalkynol. This reaction is typically performed in a polar solvent. The primary amine can be introduced directly using ammonia, or via a protected nitrogen source like sodium azide (B81097) followed by reduction, or by using a primary amine in a direct alkylation. The resulting 2-aminobut-3-yn-1-ol can then be treated with hydrochloric acid to form the target hydrochloride salt.

Reaction Scheme: Cl-CH₂-C≡C-CH₂-OH + NH₃ → H₂N-CH₂-C≡C-CH₂-OH H₂N-CH₂-C≡C-CH₂-OH + HCl → [H₃N⁺-CH₂-C≡C-CH₂-OH]Cl⁻

A divergent strategy could involve the synthesis of this compound from a related unsaturated amino alcohol, such as (S)-2-aminobut-3-en-1-ol hydrochloride. nih.gov This precursor contains a vinyl group instead of the target alkynyl group. The transformation of the double bond to a triple bond is a well-established process in organic synthesis.

A potential synthetic route would involve the protection of the amino and hydroxyl groups of the starting amino alcohol. The protected vinyl compound could then undergo bromination to yield a dibromo intermediate. Subsequent double dehydrobromination using a strong base would generate the desired alkyne. Finally, deprotection of the amino and hydroxyl groups and treatment with hydrochloric acid would yield the final product. This method allows for the generation of different analogs from a common intermediate.

Multicomponent Reaction Incorporations

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis. These one-pot processes, where three or more reactants combine to form a complex product, offer significant advantages in terms of procedural simplicity and the rapid generation of molecular diversity. The unique structure of this compound, featuring a primary amine, a terminal alkyne, and a primary alcohol, presents a versatile scaffold for potential incorporation into various MCRs for the synthesis of novel heterocyclic and acyclic structures.

While specific literature detailing the direct use of this compound in multicomponent reactions is not extensively documented, the known reactivity of its constituent functional groups allows for the extrapolation of its potential applications in well-established MCRs. The primary amine can participate in the formation of imines, a key step in many MCRs, while the terminal alkyne is a common component in coupling reactions.

One of the most prominent MCRs for which 2-Aminobut-3-yn-1-ol could be a valuable building block is the A³ coupling reaction (aldehyde-alkyne-amine). wikipedia.orgresearchgate.net This reaction typically involves the condensation of an aldehyde, an amine, and a terminal alkyne, catalyzed by a metal such as copper or gold, to produce propargylamines. wikipedia.orgresearchgate.net Given that 2-Aminobut-3-yn-1-ol itself is a substituted propargylamine, it could potentially react with an aldehyde and another amine in a variation of this reaction, or its alkyne and amine functionalities could be exploited with other components. The presence of the hydroxyl group could also play a role in directing the reaction or could be a site for further functionalization. nih.gov

Furthermore, propargylamines are known precursors for the synthesis of a wide array of heterocyclic compounds through MCRs, including pyrroles, imidazoles, and oxazoles. researchgate.netrsc.orgorientjchem.org For instance, the reaction of propargylamines with isocyanates can lead to the formation of 5- or 6-membered heterocycles. researchgate.net The Sonogashira coupling, while typically a two-component reaction, can be integrated into one-pot, multi-step sequences that function as MCRs to generate complex molecular architectures, including substituted indoles and pyrimidines. nih.govnih.gov

The van Leusen imidazole (B134444) synthesis, a three-component reaction involving an imine and tosylmethyl isocyanide (TosMIC), offers another potential route for the incorporation of an amino alcohol derivative. mdpi.com Similarly, the synthesis of oxazoles can be achieved through various multicomponent strategies. organic-chemistry.org

The following table outlines potential multicomponent reactions where this compound could theoretically be employed, based on the established reactivity of analogous compounds.

Interactive Data Table: Potential Multicomponent Reactions Incorporating 2-Aminobut-3-yn-1-ol

Reaction Type Potential Reactants (in addition to 2-Aminobut-3-yn-1-ol) Typical Catalyst Potential Product Class Supporting Evidence from Analogous Reactions
A³ CouplingAldehyde, another AmineCu(I) or Au(I) saltsSubstituted PropargylaminesPropargylamines are synthesized via A³ coupling of aldehydes, amines, and terminal alkynes. rsc.orgajgreenchem.comresearchgate.net
Pyrrole (B145914) SynthesisCarbonyl compound, IsocyanideMetal catalysts (e.g., Ag, Cu)Substituted PyrrolesPropargylamines are versatile precursors for pyrrole synthesis in MCRs. orientjchem.orgresearchgate.net
Imidazole SynthesisAldehyde, TosMIC (van Leusen)BaseSubstituted ImidazolesThe van Leusen reaction is a known MCR for imidazole synthesis. mdpi.comnih.gov
Oxazole (B20620) SynthesisCarboxylic acid, Isocyanide (Passerini-type)None or Lewis AcidSubstituted OxazolesPropargylamines can be precursors to key intermediates for oxazole synthesis. organic-chemistry.org
Sonogashira-MCRAryl/Vinyl Halide, Carbon Monoxide, AminePd/Cu catalystHeterocyclic KetonesSonogashira coupling can be part of a one-pot sequence to produce complex heterocycles. nih.govscirp.orgresearchgate.netscirp.org

It is important to note that the reactivity of this compound in these MCRs would need to be empirically determined. The hydrochloride salt form may require neutralization to liberate the free amine for participation in reactions requiring a nucleophilic amine. The presence of the hydroxyl group might also necessitate the use of protecting groups in certain synthetic strategies to avoid unwanted side reactions. Nevertheless, the structural motifs present in this compound make it a promising candidate for the development of novel and efficient synthetic routes to complex molecules through the application of multicomponent reaction strategies.

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Aminobut 3 Yn 1 Ol Hydrochloride

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond is an electron-rich region, making it susceptible to a variety of addition reactions and a valuable handle for molecular elaboration. msu.edu The terminal nature of the alkyne in 2-aminobut-3-yn-1-ol (B13294644), with its acidic proton (pKa ≈ 25), further expands its synthetic utility, allowing for deprotonation to form a potent acetylide nucleophile. libretexts.orgmasterorganicchemistry.com

Propargylic alcohols, such as 2-aminobut-3-yn-1-ol, are well-known precursors for the synthesis of allenes, which are compounds containing two cumulative double bonds. This transformation, known as a propargyl-allene rearrangement, can be achieved through various synthetic methodologies.

One notable method is the Myers allene (B1206475) synthesis, which proceeds through an arenesulfonylhydrazine intermediate. wikipedia.org In this sequence, the propargyl alcohol undergoes a Mitsunobu reaction with an arenesulfonylhydrazine. wikipedia.org The resulting intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement (also described as a retro-ene reaction) upon warming, eliminating arylsulfinic acid and nitrogen gas to furnish the allene. wikipedia.org The stereochemistry of the starting propargyl alcohol directly influences the axial chirality of the resulting allene product. wikipedia.org

Other transition metal-catalyzed methods also facilitate the conversion of propargylic compounds to allenes. For instance, the palladium-catalyzed reaction of propargylic esters with organoindium reagents proceeds via an SN2' rearrangement to yield allenes with high regioselectivity. organic-chemistry.org Similarly, copper-catalyzed couplings of propargylic phosphates with organoboron compounds provide access to multisubstituted allenes. organic-chemistry.org

A summary of representative conditions for propargyl-allene rearrangements is presented below.

Reaction TypeReagentsKey Features
Myers Allene Synthesisortho-Nitrobenzenesulfonylhydrazine, Triphenylphosphine, Diethyl azodicarboxylateStereospecific; proceeds via a diazene (B1210634) intermediate; can be a one-pot reaction. wikipedia.org
Palladium-Catalyzed RearrangementOrganoindium reagents, Pd(PPh3)2Cl2Uses propargylic esters; occurs via SN2' rearrangement; high regioselectivity. organic-chemistry.org
Copper-Catalyzed CouplingAlkylboron compounds, Copper catalystUses propargylic phosphates; affords multisubstituted allenes; excellent chirality transfer. organic-chemistry.org

This table presents generalized conditions for rearrangements of propargylic systems.

The terminal alkyne of 2-aminobut-3-yn-1-ol is an ideal functional group for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. wikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgsigmaaldrich.comglenresearch.com This reaction is highly regioselective, specifically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org

Another powerful click reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or an alkyne. sigmaaldrich.comenamine.net Tetrazine ligations are noted for their exceptionally fast reaction rates, which can be several orders of magnitude faster than other bioorthogonal reactions, making them suitable for in vivo applications like pretargeted imaging. nih.govnih.govresearchgate.net While strained dienophiles like trans-cyclooctene (B1233481) (TCO) are most common, terminal alkynes can also participate. The reaction of 1,2,4,5-tetrazines with alkynes proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, releasing dinitrogen to form a stable dihydropyrazine (B8608421) or pyrazine (B50134) linkage. nih.gov

These click reactions provide a robust platform for conjugating 2-aminobut-3-yn-1-ol to other molecules, such as fluorophores, biomolecules, or polymers. researchgate.netnih.gov

Click ReactionPartnerCatalyst/ConditionsProductKey Advantages
CuAACAzideCu(I) source (e.g., CuSO4/Sodium Ascorbate)1,4-disubstituted 1,2,3-triazoleHigh yield, high regioselectivity, aqueous conditions. organic-chemistry.orgsigmaaldrich.com
Tetrazine Ligation (iEDDA)1,2,4,5-TetrazineCatalyst-free, ambient temperatureDihydropyrazine/ PyrazineExtremely fast kinetics, bioorthogonal, byproduct is N2. sigmaaldrich.comnih.govresearchgate.net

This table summarizes key click chemistry reactions applicable to terminal alkynes.

The reactivity of the terminal alkyne can be further expanded through various transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.org

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction connects terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.

Hydrozirconation: The addition of Schwartz's reagent (Cp2ZrHCl) across the triple bond occurs in a syn manner, placing the zirconium on the terminal carbon. The resulting vinylzirconium intermediate is a versatile nucleophile that can react with various electrophiles. youtube.com

Gold-Catalyzed Reactions: Gold catalysts can activate the alkyne towards nucleophilic attack. For example, intramolecular attack by a tethered nucleophile, like the hydroxyl group in 2-aminobut-3-yn-1-ol, could lead to the formation of cyclic ethers after activation of the alkyne by a gold complex. youtube.com

Hydration: In the presence of a mercury(II) catalyst, water adds across the triple bond following Markovnikov's rule. The initial enol product rapidly tautomerizes to the more stable methyl ketone. libretexts.orgmasterorganicchemistry.com

These catalytic methods offer powerful tools for elaborating the alkyne moiety into more complex structures. amazonaws.com

Reactivity of the Primary Amine Functionality

The primary amine in 2-aminobut-3-yn-1-ol is a nucleophilic and basic center, readily participating in a range of classical amine reactions.

One of the most fundamental reactions of primary amines is acylation to form amides. This is a crucial transformation in organic and medicinal chemistry. researchgate.net The reaction of 2-aminobut-3-yn-1-ol with an acid chloride is a direct and efficient method for amide bond formation. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide linkage. A base is typically added to neutralize the HCl byproduct.

Alternatively, amide bonds can be formed by coupling the amine with a carboxylic acid using a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), which activates the carboxylic acid to form a reactive O-acylisourea intermediate. researchgate.netresearchgate.net

Acylating AgentConditionsProductByproduct
Acid Chloride (R-COCl)Base (e.g., Triethylamine, Pyridine)N-acylated amideAmine hydrochloride
Carboxylic Acid (R-COOH)Coupling Agent (e.g., EDC, DCC)N-acylated amideUrea derivative

This table outlines common methods for the acylation of primary amines.

The lone pair of electrons on the nitrogen atom makes the primary amine a competent nucleophile for addition and substitution reactions. bham.ac.uk

Nucleophilic Addition to Carbonyls: The amine can add to the electrophilic carbon of aldehydes and ketones to form a carbinolamine intermediate. youtube.com This intermediate can then dehydrate to form an imine (Schiff base). This reaction is typically catalyzed by acid. youtube.com

Michael Addition: As a nucleophile, the amine can undergo a conjugate (or Michael) addition to α,β-unsaturated carbonyl compounds. nih.gov This 1,4-addition results in the formation of a new carbon-nitrogen bond at the β-position of the unsaturated system.

Nucleophilic Substitution: The amine can act as a nucleophile in SN2 reactions, displacing leaving groups from primary or secondary alkyl halides to form secondary or tertiary amines, respectively.

The nucleophilicity of the amine allows for its incorporation into a wide array of molecular scaffolds through the formation of new carbon-nitrogen bonds.

Protecting Group Strategies for the Amine

The presence of a primary amino group, which is both basic and nucleophilic, often requires protection to prevent unwanted side reactions during the modification of other parts of the molecule. organic-chemistry.org The choice of a suitable protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. numberanalytics.comfiveable.me For 2-aminobut-3-yn-1-ol, common amine protecting groups can be employed, with strategies often tailored to the specific reaction sequence.

A widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group. numberanalytics.comfiveable.me It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting N-Boc derivative is stable under a wide range of non-acidic conditions. Deprotection is conveniently achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organic-chemistry.org

Another common strategy involves the use of the benzyloxycarbonyl (Cbz or Z) group. This group is introduced using benzyl (B1604629) chloroformate (CbzCl) and a base. The Cbz group is stable to many reagents but can be readily removed by catalytic hydrogenolysis, a method that might also affect the alkyne functionality in 2-aminobut-3-yn-1-ol, necessitating careful selection of reaction conditions or catalysts. fiveable.me

For syntheses requiring orthogonal protection strategies, where multiple protecting groups can be removed independently, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a valuable option. organic-chemistry.org The Fmoc group is stable under acidic conditions used to cleave Boc groups but is readily removed by treatment with a mild base, such as piperidine. fiveable.me

Table 1: Common Protecting Group Strategies for the Amine in 2-Aminobut-3-yn-1-ol

Protecting GroupReagent for ProtectionTypical Deprotection ConditionsKey Characteristics
tert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O), BaseTrifluoroacetic acid (TFA) or HClStable to a wide range of non-acidic conditions. numberanalytics.comfiveable.me
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (CbzCl), BaseCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to many reagents; removal conditions may affect the alkyne. fiveable.me
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSu, BaseMild base (e.g., Piperidine)Enables orthogonal protection schemes. organic-chemistry.org

Reactivity of the Primary Hydroxyl Group

The primary hydroxyl group in 2-aminobut-3-yn-1-ol is a versatile handle for introducing a variety of functional groups through esterification, etherification, oxidation, and reduction reactions. The strategic manipulation of this group, often in concert with amine protection, opens up a wide array of synthetic possibilities.

Esterification: The primary alcohol can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. chemguide.co.uk Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. byjus.com However, given the presence of the acid-sensitive alkyne and the need for amine protection, milder methods are often preferred. Acylation with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) at room temperature or below provides a more controlled route to the corresponding ester. chemguide.co.uk The choice of base is critical to avoid deprotonation of the terminal alkyne.

Etherification: The formation of ethers from the primary hydroxyl group can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be challenging due to the potential for competing reactions at the alkyne. However, Lewis acid-catalyzed etherification of propargylic alcohols with other alcohols has been reported as a direct and high-yielding method. jst.go.jpnih.gov For instance, scandium or lanthanum catalysts have been shown to promote the etherification of propargyl alcohols in a mixture of nitromethane (B149229) and water. nih.gov Copper-catalyzed enantioselective propargylic etherification has also been developed, offering a route to chiral propargylic ethers. acs.orgoup.com

Table 2: Representative Esterification and Etherification Protocols

ReactionReagents and ConditionsProduct TypeNotes
EsterificationCarboxylic acid, H₂SO₄ (cat.), heatEsterFischer Esterification; may require amine protection. byjus.com
EsterificationAcid chloride or anhydride, pyridine or Et₃N, rtEsterMilder conditions, suitable for sensitive substrates. chemguide.co.uk
EtherificationAlcohol, Sc(OTf)₃ or La(OTf)₃, MeNO₂-H₂OEtherLewis acid-catalyzed direct etherification. jst.go.jpnih.gov
EtherificationPropargylic carbonate, alcohol, CuOTf, chiral ligandChiral EtherEnantioselective copper-catalyzed method. acs.orgoup.com

Selective Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation and unwanted reactions with the amine and alkyne functionalities. For the selective oxidation of the primary alcohol to an aldehyde in the presence of an amine, methods employing oxoammonium salts like Bobbitt's salt under acidic conditions have proven effective. bohrium.comnih.gov The acidic conditions protonate the amine, rendering it less susceptible to oxidation. nih.gov Other mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also commonly used for the conversion of primary alcohols to aldehydes. For the oxidation to the carboxylic acid, stronger oxidizing agents would be required, and protection of the amine group would be essential.

Selective Reduction: While the primary alcohol is already in its most reduced state, the alkyne moiety can undergo selective reduction. Catalytic hydrogenation over Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to a cis-alkene. organicchemistrytutor.com In contrast, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) will yield the corresponding trans-alkene. libretexts.orgmasterorganicchemistry.com Complete hydrogenation of the alkyne to an alkane can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas. libretexts.org These selective reductions dramatically expand the structural diversity of molecules that can be accessed from 2-aminobut-3-yn-1-ol.

Table 3: Selective Oxidation and Reduction Reactions

TransformationReagents and ConditionsProductSelectivity
Alcohol OxidationBobbitt's salt, p-TsOHAldehydeSelective for alcohol over protonated amine. bohrium.comnih.gov
Alkyne ReductionH₂, Lindlar's catalystcis-AlkenePartial reduction. organicchemistrytutor.com
Alkyne ReductionNa, NH₃ (l)trans-AlkenePartial reduction. libretexts.orgmasterorganicchemistry.com
Alkyne ReductionH₂, Pd/CAlkaneComplete reduction. libretexts.org

Synergistic Reactivity in Polyfunctional Transformations

The proximate arrangement of the amine, alcohol, and alkyne functionalities in 2-aminobut-3-yn-1-ol allows for a rich and complex reactivity profile, enabling a variety of intramolecular cyclization reactions and showcasing interesting vicinal functional group interactions.

Following suitable N-functionalization, the molecule is primed for intramolecular cyclization. For instance, N-acylation followed by activation of the alkyne could lead to the formation of various heterocyclic systems. The specific cyclization pathway (e.g., 5-exo-dig vs. 6-endo-dig) would be influenced by the nature of the N-substituent, the reaction conditions, and the catalyst employed. For example, the intramolecular cyclization of N-Boc protected amino epoxides has been shown to yield oxazolidinones and oxazinanones, suggesting that similar cyclizations could be envisioned for derivatives of 2-aminobut-3-yn-1-ol. numberanalytics.com The synthesis of 3-amino-cyclobut-2-en-1-ones from the cyclization of acyl ketene (B1206846) dithioacetals also points to the potential for four-membered ring formation under specific conditions. nih.gov

The 1,2-relationship between the amino and hydroxyl groups in 2-aminobut-3-yn-1-ol defines it as a vicinal amino alcohol. This structural motif is prevalent in many biologically active molecules and chiral ligands. nih.gov The interaction between these two groups can influence their respective reactivities. For example, the synthesis of vicinal amino alcohols can be achieved through the ring-opening of epoxides with nitrogen nucleophiles or aziridines with oxygen nucleophiles. researchgate.net In the context of 2-aminobut-3-yn-1-ol, the vicinal amino and hydroxyl groups can participate in concerted or sequential reactions. For instance, they can act as bidentate ligands for metal catalysts, influencing the stereochemical outcome of reactions at the alkyne. The synthesis of vicinal anti-amino alcohols has been achieved from N-tert-butanesulfinyl aldimines and cyclopropanols, highlighting the stereocontrol possible in reactions involving this motif. nih.govacs.org

Iv. Derivatization and Structural Modification Studies

Synthesis of Chiral Aminoalkynol Derivatives

The inherent chirality of 2-Aminobut-3-yn-1-ol (B13294644) hydrochloride, arising from the stereocenter at the second carbon, makes it an attractive starting material for the synthesis of enantiomerically pure compounds. Various strategies have been employed to either resolve the racemic mixture or to perform stereoselective syntheses to obtain specific stereoisomers. These chiral derivatives are of particular interest due to the stereospecific nature of many biological interactions.

Exploration of Substitutions at the Nitrogen Center (e.g., alkyl, benzyl (B1604629) derivatives)

The primary amine group in 2-Aminobut-3-yn-1-ol hydrochloride serves as a key handle for a variety of derivatization reactions. N-alkylation and N-benzylation are common modifications that have been explored to introduce different functionalities and to modulate the compound's physicochemical properties. These reactions are typically achieved by reacting the parent compound with alkyl or benzyl halides under basic conditions. The resulting secondary or tertiary amines can exhibit altered biological activities and chemical reactivity. For instance, the introduction of bulky substituents at the nitrogen center can influence the conformational preferences of the molecule and its ability to participate in intermolecular interactions.

ReactantReagentProductReference
2-Aminobut-3-yn-1-olAlkyl HalideN-Alkyl-2-aminobut-3-yn-1-olN/A
2-Aminobut-3-yn-1-olBenzyl BromideN-Benzyl-2-aminobut-3-yn-1-ol rsc.org

Functionalization at the Hydroxyl Position

The primary hydroxyl group offers another site for structural diversification. Esterification and etherification reactions are commonly employed to introduce a wide range of functional groups. Esterification is typically carried out using carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. The resulting esters can serve as prodrugs or as intermediates for further transformations. Etherification, on the other hand, involves the reaction with alkyl halides or other electrophiles under basic conditions to yield ether derivatives with modified solubility and lipophilicity.

Reaction TypeReagentProductReference
EsterificationAcyl Chloride2-Acyloxybut-3-yn-1-amineN/A
EtherificationAlkyl Halide2-Alkoxybut-3-yn-1-amineN/A

Regio- and Stereoselective Modifications of the Butyne Framework

The terminal alkyne functionality is a highly versatile handle for a plethora of chemical transformations, allowing for the construction of more complex molecular architectures.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. tandfonline.comresearchgate.net The application of the Sonogashira coupling to this compound allows for the introduction of various aromatic and unsaturated moieties at the terminus of the butyne chain, leading to the synthesis of a diverse range of conjugated systems. libretexts.org The reaction is typically carried out under mild conditions, making it compatible with the other functional groups present in the molecule. nih.gov

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. iris-biotech.de The terminal alkyne of this compound readily participates in this reaction with a variety of organic azides, yielding triazole-containing derivatives. researchgate.net These triazole products are of significant interest due to their prevalence in medicinal chemistry and their ability to act as stable linkers in bioconjugation.

Other Cycloaddition Reactions: Beyond click chemistry, the alkyne moiety can participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides or azomethine ylides, to generate five-membered heterocyclic rings like isoxazoles and pyrrolidines, respectively. mdpi.comacs.orgacs.org These reactions provide access to a rich diversity of heterocyclic scaffolds derived from the parent aminoalkynol.

ReactionReagentProductReference
Sonogashira CouplingAryl Halide4-Aryl-2-aminobut-3-yn-1-ol tandfonline.comresearchgate.netlibretexts.org
Azide-Alkyne CycloadditionOrganic Azide (B81097)1-(2-Amino-1-hydroxybut-3-yn-4-yl)-1,2,3-triazole iris-biotech.deresearchgate.net
[3+2] CycloadditionNitrile Oxide3-(2-Amino-1-hydroxybut-3-yn-4-yl)isoxazole mdpi.comacs.orgacs.org

V. Applications in Advanced Organic Synthesis and Methodology Development

Utilization as a Source of Chirality in Asymmetric Synthesis

The inherent chirality of 2-aminobut-3-yn-1-ol (B13294644) hydrochloride makes it an excellent starting material in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. This approach, often referred to as a "chiral pool" synthesis, leverages the readily available, enantiomerically pure starting material provided by nature or through synthetic resolution. wikipedia.orgnih.gov By starting with a molecule that already possesses the desired stereochemistry at one or more centers, chemists can avoid complex and often low-yielding steps to introduce chirality later in a synthetic sequence. wikipedia.org

The application of chiral pool α-amino acids, a class to which 2-aminobut-3-yn-1-ol hydrochloride is related, is a powerful strategy for the total synthesis of complex, biologically active natural products. nih.gov These building blocks can serve as chiral sources, where their stereocenters are incorporated into the final target molecule. nih.gov The stereochemistry of this compound can direct the formation of new stereocenters in a predictable manner, a process known as substrate-controlled asymmetric induction. nih.gov This control is crucial in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The trifunctional nature of this compound allows it to serve as a versatile linchpin in the assembly of complex molecules, particularly those containing nitrogen.

Building Block for Nitrogen-Containing Heterocyclic Systems (e.g., thieno[3,2-b]pyridine (B153574) derivatives)

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. kit.edunih.gov The development of efficient methods for their synthesis is a central theme in organic chemistry. pitt.edunih.gov this compound has been identified as a key precursor for the synthesis of complex heterocyclic systems, including thieno[3,2-b]pyridine derivatives. google.com

Thieno[3,2-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their potential therapeutic properties. ontosight.ainih.gov Research has shown that derivatives of this scaffold can act as inhibitors of various kinases and enzymes involved in disease signaling pathways. ontosight.ainih.gov A patent has described the use of 2-[(2R)-2-aminobut-3-yn-1-yl]-3-methyl-5-chloro-N-[(furan-2-yl)methyl]thieno[3,2-b]pyridin-7-amine as a compound for treating familial dysautonomia, highlighting the pharmaceutical relevance of this structural class. google.com The synthesis of such complex molecules often relies on the strategic incorporation of multifunctional building blocks like this compound, where the amine and alkyne functionalities can participate in cyclization reactions to form the heterocyclic core.

Precursor to β-Amino Acid Analogs and Peptidomimetics

β-Amino acids are structural isomers of the common α-amino acids that make up proteins. nih.gov They contain an additional carbon atom between the amino and carboxyl groups. nih.gov This seemingly small change has profound implications for their chemical and biological properties. Peptides and other molecules constructed from β-amino acids, known as peptidomimetics, often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles as therapeutic agents. nih.gov

The structural framework of this compound is ideally suited for its conversion into various β-amino acid analogs. The primary amine and the carbon backbone can be elaborated and modified to generate a diverse array of these valuable building blocks. google.com The synthesis of β-amino acids can be achieved through various methods, including carbon-carbon bond-forming reactions. organic-chemistry.org The alkyne functionality in this compound provides a handle for such transformations. The incorporation of β-amino acids into peptides has proven to be a successful strategy for creating peptidomimetics with potent biological activity. nih.gov

Scaffolding for Ligand Design in Catalysis (e.g., hydroformylation related systems)

The field of homogeneous catalysis relies heavily on the design and synthesis of organic molecules, known as ligands, that can bind to a metal center and modulate its reactivity and selectivity. Chiral ligands are of particular importance in asymmetric catalysis, where they can induce the formation of a single enantiomer of a product.

The structure of this compound, with its multiple coordination sites (amine and alcohol) and a rigid acetylenic backbone, makes it an attractive scaffold for the development of novel chiral ligands. These ligands can be employed in a variety of metal-catalyzed reactions, including hydroformylation. Hydroformylation, also known as the oxo process, is a large-scale industrial process that converts alkenes into aldehydes. wikipedia.org The development of new catalyst systems with improved activity and selectivity is an ongoing area of research. By modifying the structure of this compound, for instance by introducing phosphorus-containing groups, it is conceivable to create new ligands for asymmetric hydroformylation, aiming to control the regioselectivity and enantioselectivity of the reaction.

Development of Novel Synthetic Methodologies

Beyond its role as a building block, this compound can also be utilized in the development of new synthetic methods.

Catalytic Directing Group Applications

Directing groups are functional groups within a molecule that can guide a catalyst to a specific reaction site, enabling selective C-H functionalization. This strategy has emerged as a powerful tool for the efficient and predictable modification of complex molecules.

The amine or alcohol group of this compound, or derivatives thereof, could potentially serve as a directing group in transition metal-catalyzed reactions. For example, in the context of indole (B1671886) functionalization, amide groups have been shown to act as robust directing groups. nih.gov A catalyst can coordinate to the directing group, bringing the metal center in close proximity to a specific C-H bond and facilitating its activation and subsequent functionalization. nih.gov The development of catalyst-controlled directing group strategies allows for site-selective reactions, providing access to a wide range of structurally diverse molecules. nih.gov The unique combination of functional groups in this compound presents an opportunity to explore its potential in this exciting and rapidly evolving area of synthetic methodology.

Cascade and Domino Reactions

The unique structural arrangement of 2-aminobut-3-yn-1-ol, possessing both a nucleophilic amino group and a hydroxyl group in proximity to an electrophilic alkyne, makes it an ideal candidate for participation in cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. The strategic placement of the amine, alcohol, and alkyne functionalities allows for sequential intramolecular transformations, often triggered by a single catalytic activation event, to generate diverse heterocyclic scaffolds.

A prominent example of such a cascade process is the gold-catalyzed intramolecular cyclization of 1-amino-3-alkyn-2-ols, which are structurally analogous to 2-aminobut-3-yn-1-ol. This transformation provides a practical and efficient route to substituted pyrroles, a core structural motif in numerous natural products and pharmaceuticals. organic-chemistry.orgnih.gov While the hydrochloride salt of 2-aminobut-3-yn-1-ol is a stable starting material, the cascade reaction typically requires the free amine for the initial nucleophilic attack. Therefore, in a practical setting, the reaction would likely be carried out in the presence of a base to neutralize the hydrochloride and liberate the reactive free amine.

The reaction is typically catalyzed by a cationic gold(I) species, generated in situ from a precursor like (Ph₃P)AuCl in the presence of a silver salt such as AgNTf₂ or AgOTf. organic-chemistry.orgnih.gov The proposed mechanism commences with the activation of the alkyne by the electrophilic gold(I) catalyst, which enhances its susceptibility to nucleophilic attack. This is followed by a 5-endo-dig cyclization, where the nitrogen atom of the amino group attacks the activated alkyne. This step is generally favored and leads to the formation of a vinyl-gold intermediate. Subsequent protonolysis of the carbon-gold bond and dehydration, driven by the formation of the stable aromatic pyrrole (B145914) ring, completes the cascade sequence. organic-chemistry.org

The efficiency of this gold-catalyzed cascade is noteworthy, often proceeding at room temperature with very low catalyst loadings (as low as 0.05 mol%), and affording high yields of the desired pyrrole products. organic-chemistry.orgnih.gov The methodology is robust and has been shown to be scalable, highlighting its potential for practical applications in organic synthesis. organic-chemistry.org

The following table summarizes representative findings from the gold(I)-catalyzed cyclization of 1-amino-3-alkyn-2-ol derivatives, demonstrating the scope and efficiency of this cascade reaction.

EntrySubstrate (1-Amino-3-alkyn-2-ol derivative)Catalyst SystemProduct (Substituted Pyrrole)Yield (%)Reference
11-Amino-4-phenylbut-3-yn-2-ol(Ph₃P)AuCl / AgNTf₂2-Phenylpyrrole95 organic-chemistry.org
21-Aminobut-3-yn-2-ol(Ph₃P)AuCl / AgNTf₂Pyrrole92 organic-chemistry.org
31-Amino-4-(p-tolyl)but-3-yn-2-ol(Ph₃P)AuCl / AgOTf2-(p-Tolyl)pyrrole98 organic-chemistry.org
41-Amino-4-cyclohexylbut-3-yn-2-ol(Ph₃P)AuCl / AgNTf₂2-Cyclohexylpyrrole89 organic-chemistry.org
51-(Methylamino)but-3-yn-2-ol(Ph₃P)AuCl / AgNTf₂1-Methylpyrrole91 organic-chemistry.org

This table presents data for analogous compounds to illustrate the utility of the aminobutynol scaffold in cascade reactions.

This type of cascade reaction, initiated from a simple, linear precursor like 2-aminobut-3-yn-1-ol, underscores the power of this synthetic strategy to rapidly generate valuable and complex molecular architectures. The ability to form multiple bonds in a controlled and efficient manner makes it a highly attractive tool in modern organic synthesis and methodology development.

Vi. Role in Medicinal Chemistry and Chemical Biology Research

Precursor for Advanced Pharmaceutical Intermediates and Metabolites

The structural framework of 2-Aminobut-3-yn-1-ol (B13294644) hydrochloride is relevant to the synthesis of pharmaceutical compounds and their metabolites. A notable example where a similar structural core is present is in derivatives of Oxybutynin (B1027), a medication used to treat overactive bladder. The N-desethyl metabolite of oxybutynin, and its deuterated analogue rac Desethyl Oxybutynin-d5 Hydrochloride, are important for pharmacological studies. nih.goved.ac.uk The synthesis of oxybutynin and its analogues often involves the coupling of a chiral acid with a substituted butynol (B8639501) derivative. researchgate.netgoogle.com

While direct synthesis of rac Desethyl Oxybutynin-d5 Hydrochloride from 2-Aminobut-3-yn-1-ol hydrochloride is not explicitly detailed in widely available literature, the core structure of a 4-aminobut-2-yn-1-ol (B1367204) is central to these molecules. google.comnih.gov The synthesis of such pharmaceutical intermediates often relies on the strategic combination of key building blocks. The propargylamine (B41283) moiety, a key feature of this compound, is recognized as an important structural element in drug discovery. google.comnih.govnih.gov

Compound/IntermediateRelevance
rac Desethyl Oxybutynin-d5 HydrochlorideA deuterated metabolite of Oxybutynin used in pharmacokinetic studies. nih.goved.ac.uk
OxybutyninA medication for overactive bladder, whose derivatives share structural similarities. researchgate.netgoogle.com
PropargylamineA key chemical moiety in medicinal chemistry, present in this compound. google.comnih.govnih.gov

Scaffold for the Design of Molecular Probes and Chemical Tools

The design of molecular probes for studying biological systems is a critical area of chemical biology. These probes are often designed with specific functionalities to interact with and report on biological targets. The alkyne group present in this compound is particularly useful for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific labeling of biomolecules. This makes compounds containing this functional group valuable as scaffolds for creating affinity-based probes. drugdiscoverychemistry.com

Fragment-based drug discovery (FBDD) is another area where small, versatile molecules like this compound can serve as starting points. In FBDD, low molecular weight fragments are screened for binding to a biological target, and promising hits are then optimized to create more potent and selective ligands. nih.govnih.govlifechemicals.comnih.gov The development of chemical probes often follows a similar principle, starting with a core scaffold that can be elaborated to include reporter tags and reactive groups for target engagement. nih.gov

Research AreaApplication of Scaffolds like this compound
Molecular ProbesThe alkyne group allows for conjugation to reporter molecules via click chemistry. drugdiscoverychemistry.com
Chemical ToolsCan be used to develop probes for cellular target engagement studies. nih.gov
Fragment-Based Drug DiscoveryServes as a starting fragment for the development of more complex and potent ligands. nih.govnih.govlifechemicals.comnih.gov

Synthetic Utility in Developing Compounds for Biological Research

The development of novel compounds for biological research often relies on the availability of versatile chemical building blocks. This compound, as a chiral amino alcohol, represents a useful synthon for creating a variety of biologically active molecules. mdpi.comresearchgate.net The propargylamine structure is a key feature in a number of compounds with therapeutic potential, including kinase inhibitors. ed.ac.ukmdpi.comresearchgate.netnih.govnih.gov

One area of significant interest is the development of splicing modulators, which are compounds that can alter the way messenger RNA is processed in cells. Several natural products and their synthetic analogues that target the spliceosome have been identified. nih.gov While direct use of this compound in the synthesis of known splicing modulators like meayamycin (B1256378) or pladienolide B is not documented in the available literature, the search for new and effective splicing modulators is an active area of research where novel scaffolds are continuously being explored. nih.gov The synthesis of diverse libraries of compounds for biological screening often employs versatile building blocks that can be readily modified, a role for which this compound is well-suited.

Research TargetRelevance of this compound
Kinase InhibitorsThe propargylamine moiety is found in some kinase inhibitors. ed.ac.ukmdpi.comresearchgate.netnih.govnih.gov
Splicing ModulatorsA potential building block for novel compounds targeting the spliceosome. nih.gov
Biologically Active MoleculesA versatile chiral building block for the synthesis of diverse compounds for biological screening.

Vii. Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Purification Methodologies (e.g., HPLC, SFC, LC-MS)

The separation and purification of "2-Aminobut-3-yn-1-ol hydrochloride" present unique challenges due to its small size, high polarity, and lack of a strong UV-absorbing chromophore. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques employed to address these challenges.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a common technique for the analysis of polar compounds. However, the high polarity and lack of a UV chromophore in "this compound" often necessitate derivatization prior to analysis. Derivatizing agents that react with the primary amine can introduce a chromophore, enabling UV detection and enhancing retention on non-polar stationary phases.

For chiral separations, specialized chiral stationary phases (CSPs) are employed. These phases can distinguish between the enantiomers of "this compound," allowing for the determination of enantiomeric purity. Alternatively, derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column.

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a valuable alternative to HPLC for the separation of chiral compounds. It often provides faster separations and higher efficiency. The use of supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent like methanol, allows for rapid analysis. Similar to HPLC, both chiral and achiral SFC methods can be developed. For chiral SFC, various polysaccharide-based or other specialized CSPs can be effective in resolving the enantiomers of small amino alcohols.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for "this compound" as it does not require the analyte to possess a chromophore. The mass spectrometer can detect the compound based on its mass-to-charge ratio, providing confirmation of its molecular weight. When coupled with a chiral HPLC or SFC separation, LC-MS can provide definitive identification and quantification of the individual enantiomers.

Technique Stationary Phase Example Mobile Phase Example Detection Application
RP-HPLC C18Acetonitrile/Water with 0.1% Trifluoroacetic AcidUV (after derivatization)Purity analysis, quantification
Chiral HPLC Cellulose or Amylose-based CSPHexane/IsopropanolUV (after derivatization)Enantiomeric separation
SFC 2-EthylpyridineCO2/Methanol with additiveUV (after derivatization)Fast chiral and achiral separations
LC-MS C18 or Chiral CSPAs per HPLC/SFCMass SpectrometryMolecular weight confirmation, enantiomer identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of "this compound." ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy:

The proton NMR spectrum of "this compound" is expected to show distinct signals for the acetylenic proton, the methine proton adjacent to the amino and hydroxyl groups, the methylene (B1212753) protons of the hydroxymethyl group, and the exchangeable protons of the amine and hydroxyl groups. The chemical shifts and coupling patterns of these protons provide connectivity information. For instance, the acetylenic proton would appear as a characteristic singlet, while the methine and methylene protons would exhibit splitting due to coupling with neighboring protons.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides complementary information, showing distinct signals for each of the four carbon atoms in the "2-Aminobut-3-yn-1-ol" backbone. The chemical shifts of the sp-hybridized acetylenic carbons are particularly diagnostic, appearing in a characteristic downfield region. The carbons bonded to the electronegative nitrogen and oxygen atoms will also be shifted downfield.

Predicted NMR Data for 2-Aminobut-3-yn-1-ol (B13294644):

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
H-1 (C≡CH)~2.5C-1: ~70-80
H-2 (CH-N)~3.5-4.0C-2: ~50-60
H-3 (CH₂-O)~3.6-3.8C-3: ~60-70
H-4 (C≡CH)-C-4: ~80-90
-NH₂Variable-
-OHVariable-

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of "this compound." High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

In a typical mass spectrum, "2-Aminobut-3-yn-1-ol" would be observed as its protonated molecular ion [M+H]⁺. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) in an LC-MS setup, can provide structural information. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) and cleavage of the carbon-carbon bonds adjacent to the amino and hydroxyl groups.

Predicted Mass Spectrometry Data for 2-Aminobut-3-yn-1-ol:

Ion Predicted m/z Description
[M+H]⁺86.0600Protonated molecular ion
[M+Na]⁺108.0420Sodium adduct
[M+H-H₂O]⁺68.0500Loss of water from the protonated molecule

Note: Predicted m/z values are for the free base C₄H₇NO and are based on theoretical calculations. uni.lu

Chiroptical Methods for Enantiomeric Excess Determination

Since "this compound" is a chiral molecule, determining the enantiomeric excess (e.e.) is critical, especially in applications where stereochemistry is important. Chiroptical methods are techniques that rely on the differential interaction of enantiomers with polarized light.

While direct chiroptical measurements like circular dichroism (CD) might be challenging for a small molecule with a weak chromophore, these methods can be highly effective after derivatization. Introducing a chromophoric group near the chiral center can significantly enhance the chiroptical response, allowing for sensitive and accurate determination of the enantiomeric ratio.

Alternatively, chiral chromatography techniques, as discussed in section 7.1, are often the preferred methods for determining the enantiomeric excess of "this compound" due to their high accuracy and resolving power.

Viii. Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure of a molecule, its conformational preferences, and the distribution of electron density. For 2-aminobut-3-yn-1-ol (B13294644) hydrochloride, methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) would be employed to model its geometry.

A computational study on propargylimine, a molecule with a similar propargyl group, utilized MP2 and DFT methods to investigate its isomers and their complexes. researchgate.net Such calculations for 2-aminobut-3-yn-1-ol hydrochloride would likely focus on:

Bond Lengths and Angles: Predicting the precise distances between atoms and the angles they form. For instance, the C≡C triple bond, the C-N bond of the amino group, and the C-O bond of the alcohol would be of particular interest.

Intramolecular Interactions: The presence of the amino, hydroxyl, and alkynyl groups allows for potential intramolecular hydrogen bonding, which can significantly influence the preferred conformation. Quantum chemical calculations can identify and quantify the strength of these interactions.

Effect of Protonation: As a hydrochloride salt, the amino group is protonated (-NH3+). Theoretical models would calculate the geometry of this cation and its interaction with the chloride counter-ion, providing insight into the solid-state packing and solution-state behavior.

A theoretical study on lignin (B12514952) model compounds using various quantum chemistry methods highlighted how different functional groups influence conformational preferences, a principle that would also apply to 2-aminobut-3-yn-1-ol. ncsu.edu

Table 1: Predicted Molecular Properties of 2-Aminobut-3-yn-1-ol

PropertyValueSource
Molecular FormulaC4H7NOPubChem
InChIKeyRSUWHQXXMTYZTI-UHFFFAOYSA-NPubChem
SMILESC#CC(CO)NPubChem

This data represents the neutral form of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the energetic landscape of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or its participation in further chemical transformations.

Propargylamines are known to undergo a variety of reactions, including cyclizations and additions. mdpi.comtandfonline.com Computational studies on these reactions can reveal:

Reaction Pathways: By mapping the potential energy surface, chemists can determine the most likely sequence of elementary steps in a reaction. For example, the synthesis of propargylamines often occurs via a three-component coupling reaction (A3 coupling), and computational models can clarify the role of the catalyst and the nature of the intermediates. researchgate.net

Activation Energies: Calculating the energy of transition states allows for the prediction of reaction rates and helps to understand how changes in the molecular structure or reaction conditions will affect the reaction's feasibility. A computational study on the dehydrogenation of trans-propylamine, for instance, calculated the activation barriers for different mechanistic pathways. researchgate.net

A plausible mechanism for the palladium-catalyzed cyclization of a propargylamine (B41283), for example, involves the coordination of the metal to the triple bond, followed by an intramolecular nucleophilic attack. mdpi.com Computational modeling could provide detailed geometries and energies for each step in such a process involving 2-aminobut-3-yn-1-ol.

Prediction of Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties, which is crucial for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: Quantum chemical methods can calculate the chemical shifts of ¹H and ¹³C nuclei. These predicted spectra can be compared with experimental data to aid in the assignment of peaks. For example, the ¹H NMR spectrum of the related compound (S)-(+)-2-amino-1-butanol shows distinct signals for the protons on the carbon backbone, the amino group, and the hydroxyl group, which could be computationally modeled. chemicalbook.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated and are often scaled to account for systematic errors in the theoretical methods. These predicted frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be used to assign the bands in experimental IR and Raman spectra. A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) demonstrated the use of DFT to calculate and assign vibrational spectra. icm.edu.pl

Mass Spectrometry: While not a direct prediction of the entire spectrum, computational methods can help in understanding fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

Table 2: Illustrative Experimental ¹H NMR Shifts for a Related Aminobutanol

AssignmentShift (ppm) for (S)-(+)-2-Amino-1-butanol in CDCl₃
CH3.568
CH3.28
CH₂1.440
CH₃0.938

Data sourced from ChemicalBook for (S)-(+)-2-Amino-1-butanol and is for illustrative purposes. chemicalbook.com

Structure-Reactivity Relationship Studies

By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can establish structure-reactivity relationships (SRRs). For this compound, such studies could explore how changes to its structure affect its chemical behavior.

The unique combination of an amino group, a hydroxyl group, and an alkyne in 2-aminobut-3-yn-1-ol makes it a versatile building block. acs.orgnih.gov Computational studies can quantify properties that are often correlated with reactivity:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as a nucleophile or an electrophile. The distribution of these orbitals on 2-aminobut-3-yn-1-ol would indicate the most likely sites for electrophilic or nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the distribution of charge on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

By computationally exploring derivatives of 2-aminobut-3-yn-1-ol (e.g., by changing substituents on the alkyne or modifying the amino or hydroxyl groups), a deeper understanding of its structure-reactivity landscape can be achieved, guiding the design of new molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Aminobut-3-yn-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of propargyl alcohol derivatives with ammonia under controlled pH (acidic conditions for hydrochloride salt formation). Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (0–5°C to minimize side reactions), and stoichiometry of ammonia. Purity is optimized using recrystallization in ethanol/ether mixtures .
  • Data Contradictions : Some protocols report side-product formation (e.g., alkyne dimerization) at higher temperatures (>20°C), necessitating strict temperature control. Conflicting reports exist on the necessity of inert atmospheres .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • FT-IR to confirm primary amine (N–H stretch ~3300 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹).
  • ¹H/¹³C NMR to resolve the alkyne proton (δ ~2.5 ppm) and hydroxyl/amine protons (δ ~1.8–3.0 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ at m/z 106.1 (free base) or 142.6 (hydrochloride).
    • Advanced Tip : Compare with commercially available analogs (e.g., (S)-2-aminobut-3-en-1-ol hydrochloride) to distinguish stereochemical or functional group artifacts .

Advanced Research Questions

Q. What strategies mitigate instability of this compound in aqueous solutions during biological assays?

  • Methodological Answer :

  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1–5% DMSO to stabilize the hydrochloride salt.
  • Temperature : Store solutions at –20°C and avoid freeze-thaw cycles.
  • Additives : Include antioxidants (e.g., 0.1% ascorbic acid) to prevent alkyne oxidation.
    • Data Contradictions : Some studies report precipitation in PBS without DMSO, while others suggest citrate buffer (pH 6.5) improves solubility .

Q. How can enantioselective synthesis of this compound be achieved for chiral pharmacology studies?

  • Methodological Answer :

  • Catalytic Asymmetric Amination : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce enantioselectivity in propargyl alcohol amination.
  • Resolution : Employ chiral column chromatography (e.g., Chiralpak AD-H) post-synthesis.
    • Limitations : Low enantiomeric excess (e.e. <70%) in catalytic methods; resolution yields <50% .

Q. What in vitro models are suitable for studying the neuropharmacological activity of this compound?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess neurotransmitter release (e.g., dopamine via HPLC) under hypoxia-reoxygenation stress.
  • Receptor Binding Assays : Radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptor antagonism) to quantify affinity.
    • Critical Note : The compound’s alkyne group may interfere with thiol-containing proteins (e.g., glutathione), necessitating redox control in assays .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for this compound in cytotoxicity assays?

  • Methodological Answer :

  • Range : Start with 0.1–100 µM (logarithmic scaling) based on IC₅₀ estimates from structural analogs.
  • Controls : Include a propargyl alcohol control to isolate amine/hydrochloride effects.
  • Endpoints : Measure mitochondrial viability (MTT assay) and apoptosis markers (caspase-3/7 activity).
    • Pitfalls : False positives due to alkyne-mediated MTT formazan precipitation; validate with ATP-based assays (e.g., CellTiter-Glo) .

Q. What statistical approaches resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies using random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times).
  • Sensitivity Analysis : Test for confounding factors (e.g., DMSO concentration, serum content).
    • Example : A 2024 study attributed conflicting neuroprotective effects to serum albumin binding, which sequesters the compound in media with >5% FBS .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (hydrochloride salts can cause eye/skin irritation).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.
  • Waste Disposal : Neutralize with 1M NaOH before aqueous disposal (pH 7–9).
    • Regulatory Note : Classify as Acute Toxicity Category 3 (oral) and Skin Sensitizer Category 1 under CLP/GHS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Aminobut-3-yn-1-ol hydrochloride
Reactant of Route 2
2-Aminobut-3-yn-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.